molecular formula C15H22N4 B11855594 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B11855594
M. Wt: 258.36 g/mol
InChI Key: RKHOVCLLDLREME-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a diazepane ring, and a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in the formation of alkanes or alcohols .

Scientific Research Applications

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its cyclopropyl group and diazepane ring contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

2-cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C15H22N4/c1-3-12-13(4-1)17-14(11-5-6-11)18-15(12)19-9-2-7-16-8-10-19/h11,16H,1-10H2

InChI Key

RKHOVCLLDLREME-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCCNCC3)C4CC4

Origin of Product

United States

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